6-methyl-2,3-dihydro-1H-pyrrolizine
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Overview
Description
6-methyl-2,3-dihydro-1H-pyrrolizine is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a bicyclic amine that contains a pyrrolizine ring and a methyl group attached to it. The unique structure of this compound has led to its use in several research areas, including drug development, organic synthesis, and materials science.
Scientific Research Applications
The unique structure of 6-methyl-2,3-dihydro-1H-pyrrolizine has led to its use in several scientific research areas. One of the primary applications of this compound is in drug development, where it has been used as a scaffold for the synthesis of novel drug molecules. The pyrrolizine ring in this compound has been found to exhibit significant biological activity, making it an attractive target for drug development.
Mechanism of Action
The mechanism of action of 6-methyl-2,3-dihydro-1H-pyrrolizine is not well understood, but it is believed to act as an agonist for certain receptors in the body. The compound has been found to exhibit significant activity against several types of cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
6-methyl-2,3-dihydro-1H-pyrrolizine has been found to exhibit several biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to the death of the cancer cells. Additionally, the compound has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 6-methyl-2,3-dihydro-1H-pyrrolizine is its unique structure, which makes it an attractive target for drug development. Additionally, the compound exhibits significant biological activity, making it a potential candidate for several applications. However, the compound is challenging to synthesize, and its instability and tendency to undergo ring-opening reactions make it difficult to work with.
Future Directions
There are several future directions for the research on 6-methyl-2,3-dihydro-1H-pyrrolizine. One potential area of research is the development of novel drug molecules based on the pyrrolizine scaffold. Additionally, the compound's anti-inflammatory and analgesic effects make it a potential candidate for the treatment of pain and inflammation. Further research is needed to understand the mechanism of action of this compound and to develop more efficient synthesis methods.
In conclusion, 6-methyl-2,3-dihydro-1H-pyrrolizine is a unique compound with significant potential applications in several scientific research areas. The compound's unique structure and biological activity make it an attractive target for drug development, and its anti-inflammatory and analgesic effects make it a potential candidate for the treatment of pain and inflammation. Further research is needed to fully understand the compound's mechanism of action and to develop more efficient synthesis methods.
Synthesis Methods
6-methyl-2,3-dihydro-1H-pyrrolizine can be synthesized using several methods, including the Pictet-Spengler reaction, which involves the condensation of an amino acid and an aldehyde. Another method involves the reaction of an amino acid with an imine, which results in the formation of the pyrrolizine ring. The synthesis of this compound is challenging due to its instability and tendency to undergo ring-opening reactions.
properties
CAS RN |
126134-92-7 |
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Product Name |
6-methyl-2,3-dihydro-1H-pyrrolizine |
Molecular Formula |
C8H11N |
Molecular Weight |
121.18 g/mol |
IUPAC Name |
6-methyl-2,3-dihydro-1H-pyrrolizine |
InChI |
InChI=1S/C8H11N/c1-7-5-8-3-2-4-9(8)6-7/h5-6H,2-4H2,1H3 |
InChI Key |
XJDAWZFJNKQUHA-UHFFFAOYSA-N |
SMILES |
CC1=CN2CCCC2=C1 |
Canonical SMILES |
CC1=CN2CCCC2=C1 |
synonyms |
1H-Pyrrolizine,2,3-dihydro-6-methyl-(9CI) |
Origin of Product |
United States |
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